Cas no 2229341-41-5 (tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate)

Tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate is a specialized heterocyclic compound featuring a piperazine core functionalized with a nitro-substituted pyrazole moiety and a tert-butoxycarbonyl (Boc) protecting group. This structure enhances its utility as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The Boc group provides stability and selective deprotection capabilities, while the nitro-pyrazole component offers reactivity for further functionalization. Its well-defined chemical properties make it valuable for medicinal chemistry research, enabling precise modifications in drug discovery. The compound is typically handled under controlled conditions due to its sensitivity, ensuring consistent performance in synthetic applications.
tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate structure
2229341-41-5 structure
Product Name:tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate
CAS No:2229341-41-5
MF:C13H21N5O4
MW:311.336942434311
CID:5766998
PubChem ID:165683447
Update Time:2025-06-07

tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-1887907
    • tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate
    • 2229341-41-5
    • Inchi: 1S/C13H21N5O4/c1-13(2,3)22-12(19)17-6-5-14-7-9(17)11-10(18(20)21)8-15-16(11)4/h8-9,14H,5-7H2,1-4H3
    • InChI Key: AWLJGUKXQXGAOM-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCNCC1C1=C(C=NN1C)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 311.15935417g/mol
  • Monoisotopic Mass: 311.15935417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 105Ų

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tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate Related Literature

Additional information on tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate

Introduction to Tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS No. 2229341-41-5)

Tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate, identified by its CAS number 2229341-41-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine derivatives class, which is widely recognized for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a tert-butyl group, a nitro-substituted pyrazole ring, and a piperazine moiety, contribute to its distinctive chemical properties and biological interactions.

The nitro-substituted pyrazole ring in the molecular structure of Tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate plays a crucial role in determining its reactivity and biological activity. Pyrazole derivatives are well-documented for their involvement in various pharmacological pathways, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a nitro group at the 4-position of the pyrazole ring enhances the electron-withdrawing nature of the molecule, which can influence its binding affinity to biological targets. This modification has been strategically employed in drug design to modulate pharmacokinetic and pharmacodynamic properties, leading to improved efficacy and reduced side effects.

The tert-butyl group attached to the piperazine ring in this compound serves multiple purposes. Primarily, it acts as a steric shield, influencing the compound's solubility, metabolic stability, and interaction with biological receptors. The bulkiness of the tert-butyl group can prevent unwanted side reactions and enhance selectivity, making it a valuable feature in medicinal chemistry. Additionally, piperazine derivatives are known for their ability to cross the blood-brain barrier, which is essential for developing central nervous system (CNS) therapeutics. The combination of these structural elements in Tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate suggests potential applications in neuropharmacology and other CNS-related disorders.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with various biological targets. Studies have indicated that the nitro-substituted pyrazole moiety may interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions could lead to novel therapeutic strategies for managing chronic inflammatory diseases. Furthermore, the piperazine ring's ability to form hydrogen bonds with polar residues in protein targets enhances its binding affinity, making it an attractive scaffold for drug development.

In vitro studies have demonstrated promising results regarding the pharmacological profile of Tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate. Initial experiments have shown inhibitory effects on certain enzymes associated with pain signaling pathways, suggesting potential applications in analgesic therapies. Additionally, preliminary toxicity assessments have indicated favorable safety profiles, which is crucial for advancing into clinical trials. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.

The synthesis of Tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the nitro-substituted pyrazole intermediate followed by its reaction with piperazine derivatives under controlled conditions. The introduction of the tert-butyl group at the final stage ensures optimal steric hindrance and metabolic stability. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are employed to achieve high selectivity and minimize byproduct formation.

The chemical stability of Tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate under various storage conditions has been thoroughly evaluated. Studies have shown that the compound remains stable when stored at room temperature in inert atmospheres, ensuring long-term viability for research purposes. However, exposure to moisture or extreme temperatures may lead to degradation, necessitating proper handling and storage protocols. These stability considerations are essential for ensuring consistent quality throughout preclinical and clinical development.

The potential applications of Tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine-1-carboxylate extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in agrochemicals, where modified piperazine derivatives have shown promise as growth regulators or pest inhibitors. Additionally, its structural motifs could inspire novel materials with unique electronic or optical properties, opening doors for applications in nanotechnology and advanced material science.

As our understanding of molecular interactions continues to evolve, compounds like Tert-butyl 2-(1-methyl-4-nitro-1H-pyrazol-5 - yl)piperazine - 1 - carbox ylate (CAS No . 222934 - 41 - 5) will play a pivotal role in shaping future therapeutic strategies. The integration of cutting-edge computational methods with experimental validation has accelerated the discovery pipeline for novel bioactive molecules. This compound exemplifies how strategic modifications within a known scaffold can unlock new opportunities for drug development across multiple therapeutic areas.

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